(3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
(3-thiophen-2-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c16-15(17,18)13-4-3-10(8-19-13)14(21)20-6-5-11(9-20)12-2-1-7-22-12/h1-4,7-8,11H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYOERFUPMWMSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization. The thiophene group, on the other hand, is a bioisostere of the phenyl group and is often used in drug design to enhance binding affinity and selectivity.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it is plausible that it may interact with pathways involving proteins that have affinity for pyrrolidine or thiophene-containing ligands.
Pharmacokinetics
Pyrrolidine derivatives are known to have good bioavailability and are often used in drug design to improve ADME properties.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the structural similarity to other pyrrolidine derivatives, it is plausible that this compound may have potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
The presence of the pyrrolidine ring in this compound suggests that it may interact with various enzymes, proteins, and other biomolecules. The thiophene and pyridine rings may also contribute to these interactions.
Biological Activity
The compound (3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone , with the CAS number 2177365-42-1, is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 326.3 g/mol. The structure includes a thiophene ring, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine, which are key components contributing to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiophene and pyridine derivatives often exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives of pyridine and thiophene have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain thiophene derivatives are known for their effectiveness against various bacterial strains.
- CNS Activity : Pyrrolidine derivatives have been studied for their neuroprotective effects.
Anticancer Activity
A significant area of research for this compound is its potential as an anticancer agent. In vitro studies have demonstrated that similar compounds can inhibit the growth of several cancer cell lines. For instance, a related study found that triazolo-pyridazine derivatives exhibited cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 to 2.73 μM .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
These findings suggest that the structural features present in this compound may similarly contribute to anticancer activity.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression, such as c-Met kinase, which plays a crucial role in tumor growth and metastasis.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways.
- Cell Cycle Arrest : Studies indicate that such compounds can cause cell cycle arrest at the G0/G1 phase, preventing further proliferation.
Antimicrobial Activity
In addition to anticancer properties, some thiophene derivatives have demonstrated antimicrobial activity against various pathogens. This could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.
Case Studies
Recent studies have focused on synthesizing and evaluating the biological activities of various thiophene and pyridine derivatives:
- Study on Pyrrolidine Derivatives : Research has indicated that certain pyrrolidine-based compounds exhibit significant inhibitory activity against multiple cancer cell lines, suggesting a potential therapeutic application in oncology.
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of thiophene derivatives against Gram-positive and Gram-negative bacteria, finding promising results that warrant further investigation.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its dual heterocyclic system and the presence of the trifluoromethyl group. Below is a comparative analysis with structurally related pyridine-pyrrolidine derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Electronic Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to polar groups like hydroxyl (-OH) in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol .
Steric and Synthetic Considerations :
- The silyl ether in MFCD15530304 serves as a protecting group, enabling selective functionalization during synthesis .
- The thiophene moiety in the target compound may introduce π-π stacking interactions, advantageous in materials science or enzyme inhibition .
Physicochemical and Pharmacokinetic Inferences
While explicit data are unavailable for the target compound, trends from analogs suggest:
- Lipophilicity: The -CF₃ group likely increases logP compared to hydroxyl or methanol derivatives, improving membrane permeability .
- Metabolic Stability : Thiophene rings are prone to oxidation, but the -CF₃ group may mitigate this by blocking metabolic hotspots .
- Solubility: Polar groups like -OH (as in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) enhance aqueous solubility, whereas -CF₃ may reduce it .
Q & A
Q. What are the key considerations for optimizing the synthesis of (3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of:
- Reaction Conditions : Temperature (e.g., 60–100°C for condensation reactions), solvent polarity (e.g., dichloromethane or THF for solubility), and catalysts (e.g., palladium for cross-coupling) to enhance regioselectivity .
- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization to isolate the product. HPLC purity checks (>95%) are critical .
- Stepwise Assembly : Sequential coupling of the pyrrolidine-thiophene and trifluoromethylpyridine moieties, with intermediate characterization via <sup>1</sup>H NMR to confirm regiochemistry .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify connectivity of the pyrrolidine, thiophene, and pyridine rings. <sup>19</sup>F NMR confirms the presence of the trifluoromethyl group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]<sup>+</sup> at m/z 357.08) and rule out impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and retention time consistency .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involving the trifluoromethylpyridine and thiophene moieties under varying conditions?
- Methodological Answer :
- Computational Studies : Density Functional Theory (DFT) to model electron distribution in the trifluoromethyl group and predict sites for electrophilic substitution on the thiophene ring .
- Kinetic Analysis : Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group stability under acidic/basic conditions .
- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to study proton transfer steps in pyrrolidine ring functionalization .
Q. What strategies are recommended to resolve contradictions in biological activity data observed across different studies?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-buffer variability (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Techniques : Cross-validate IC50 values using fluorescence-based assays and Western blotting for protein target engagement .
- Purity Reassessment : Re-examine compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic byproducts .
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of analogs?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with substituents at the pyrrolidine 3-position (e.g., hydroxyl → methyl) to assess steric effects on target binding .
- Molecular Docking : Use AutoDock Vina to predict interactions with kinase targets (e.g., EGFR) based on trifluoromethylpyridine’s electron-withdrawing properties .
- In Vitro Screening : Prioritize analogs with improved logP values (e.g., 2.5–3.5) for blood-brain barrier permeability using PAMPA assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
